1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2-chlorophenyl)-3-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Chemical synthesis often aims at creating compounds with potential biological activities. For example, the synthesis of novel derivatives of urea compounds has been explored for their biological activities, including as plant growth regulators and in antibacterial evaluations. These activities highlight the potential utility of urea derivatives in agriculture and medicine, suggesting a wide range of applications for compounds with similar chemical structures (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006); (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Anticancer Potential
Research into pyrazole derivatives, which share a core structural motif with the queried compound, reveals their potential as anti-cancer agents. These studies are significant for understanding how structural variations can impact biological activities, including interactions with cancer-related targets. This area of research is vital for developing new therapeutic agents (Renjith Thomas et al., 2019).
Molecular Design and Analysis
The design and synthesis of compounds with specific functionalities, such as anticancer or antimicrobial properties, are central to medicinal chemistry. Studies on compounds with urea, thiourea, or pyrazole components illustrate the importance of molecular design in achieving desired biological effects. These findings underscore the relevance of chemical synthesis in drug discovery and the development of new treatments for various diseases (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011); (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-15-3-1-2-4-16(15)22-19(25)21-8-9-24-18(13-5-6-13)11-17(23-24)14-7-10-26-12-14/h1-4,7,10-13H,5-6,8-9H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOGBKLAFDHDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3Cl)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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